Benzoyl L-arginine methyl ester

描述

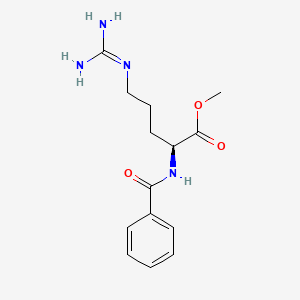

Benzoyl L-arginine methyl ester is a synthetic derivative of the amino acid arginine. It is commonly used in biochemical research as a substrate for trypsin, a serine protease enzyme. This compound is particularly useful in enzymatic assays due to its ability to be hydrolyzed by trypsin, making it a valuable tool in studying enzyme kinetics and protein digestion.

准备方法

Synthetic Routes and Reaction Conditions

Benzoyl L-arginine methyl ester can be synthesized through the esterification of benzoyl L-arginine with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Esterification: Benzoyl L-arginine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid.

Purification: The resulting ester is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.

化学反应分析

Enzyme-Catalyzed Hydrolysis

BAME serves as a substrate for proteolytic enzymes such as ficin , bromelain , and papain , undergoing hydrolysis at the ester bond. Key findings include:

Ficin-Catalyzed Hydrolysis

-

Reaction :

-

Kinetic Parameters (pH 6.5, 30°C) :

Parameter BAEE (Ethyl Ester Analogue) BAA (Amide Analogue) (s⁻¹) 5.20 5.01 (mM) 33.2 60.3

Bromelain-Catalyzed Hydrolysis

-

Mechanism : Substrate activation occurs at high BAME concentrations, where ternary enzyme-substrate complexes (SES) enhance catalytic efficiency .

pH-Dependent Reactivity

The ester bond’s hydrolysis rate is highly sensitive to pH:

-

Acidic Conditions : Protonation of the ester carbonyl reduces electrophilicity, slowing hydrolysis.

-

Alkaline Conditions : Hydroxide ions nucleophilically attack the ester, but enzyme denaturation limits catalytic efficiency above pH 8.5 .

Non-Enzymatic Hydrolysis

While enzymatic hydrolysis dominates, BAME undergoes slow spontaneous hydrolysis in aqueous solutions:

-

Rate : Negligible at neutral pH but accelerates under extreme pH (>10 or <3) .

-

Products : Benzoyl-L-arginine and methanol.

Role in Synthetic Chemistry

BAME’s methyl ester group facilitates peptide bond formation in solid-phase synthesis:

-

Activation : The ester acts as a leaving group during carbodiimide-mediated coupling reactions.

-

Yield Optimization : Reduces racemization compared to free carboxylic acids .

Pharmacological Interactions

BAME and its analogues exhibit unexpected muscarinic receptor antagonism :

-

Binding Affinity : Competes with -quinuclidinyl benzilate (-QNB) in smooth muscle membranes (Table 1) .

Tissue IC₅₀ (µM) Receptor Subtype Heart (Atria) 123 ± 22 M₂ Colon 68 ± 18 M₂/M₃ Submandibular Gland 204 ± 57 M₃ -

Mechanism : The ester moiety enhances binding to receptor hydrophobic pockets, mimicking acetylcholine’s quaternary ammonium group .

Comparative Reactivity with Analogues

| Property | BAME | BAEE (Ethyl Ester) | BAA (Amide) |

|---|---|---|---|

| (s⁻¹) | 0.0157 | 5.20 | 5.01 |

| (mM) | 1.22 | 33.2 | 60.3 |

| Receptor IC₅₀ (µM) | 68–204 | 255–313 | N/A |

Key Research Implications

科学研究应用

Biochemical Research

Substrate in Enzyme Assays

BAME is frequently used as a substrate in enzyme assays, particularly for arginase and other enzymes that interact with arginine derivatives. Its role in these assays is critical for studying enzyme kinetics and mechanisms. For example, BAME has been utilized in the characterization of protein arginine deiminases (PADs), which are implicated in various diseases such as rheumatoid arthritis and cancer .

Case Study: PAD Inhibition

Research demonstrated that BAME can serve as a substrate to investigate the inhibition of PADs. The compound was part of a study that developed second-generation inhibitors with improved potency against PADs . This highlights its utility in drug discovery related to enzyme inhibition.

Drug Development

Intermediate in Pharmaceutical Synthesis

BAME is valuable in synthesizing pharmaceuticals, especially those targeting cardiovascular diseases due to its arginine content. It acts as an intermediate that can be transformed into various therapeutic agents .

Case Study: Cardiovascular Applications

In drug development studies, BAME has been linked to the synthesis of compounds that exhibit vasodilatory effects, contributing to the treatment of hypertension and other cardiovascular conditions. The arginine moiety is crucial for the bioactivity of these compounds.

Peptide Synthesis

Enhancing Coupling Reactions

Researchers utilize BAME in peptide synthesis to enhance coupling reactions, improving yields and efficiency. Its ability to facilitate the formation of peptide bonds makes it an essential reagent in the synthesis of bioactive peptides .

| Peptide Synthesis Application | Effectiveness |

|---|---|

| Coupling Efficiency | Increased yields |

| Reaction Time | Reduced time |

Cell Culture Studies

Modification of Culture Media

BAME is employed to modify culture media, providing essential nutrients that support the growth and differentiation of various cell types. Its role as a nutrient supplement enhances cellular metabolism and proliferation.

Case Study: Stem Cell Cultures

In studies involving stem cell cultures, BAME has been shown to improve cell viability and differentiation rates compared to standard media formulations. This application is particularly relevant in regenerative medicine.

Cosmetic Formulations

Skin-Conditioning Agent

In cosmetic science, BAME is used as a skin-conditioning agent due to its hydrating properties. It promotes skin elasticity and moisture retention, making it a popular ingredient in skincare products .

| Cosmetic Application | Functionality |

|---|---|

| Skin Hydration | Enhances moisture retention |

| Elasticity Improvement | Promotes skin firmness |

作用机制

The primary mechanism of action of benzoyl L-arginine methyl ester involves its hydrolysis by trypsin. Trypsin cleaves the ester bond, releasing benzoyl L-arginine and methanol. This reaction is used to measure the activity of trypsin and to study the enzyme’s kinetics. The molecular target is the ester bond, and the pathway involves the catalytic triad of trypsin, which includes serine, histidine, and aspartate residues.

相似化合物的比较

Similar Compounds

Benzoyl L-arginine ethyl ester: Another ester derivative of benzoyl L-arginine, used similarly in enzymatic assays.

Tosyl L-arginine methyl ester: A substrate for trypsin-like enzymes, used in similar biochemical applications.

Benzoyl L-arginine p-nitroanilide: A chromogenic substrate for trypsin, providing a colorimetric readout for enzyme activity.

Uniqueness

Benzoyl L-arginine methyl ester is unique due to its specific use as a substrate for trypsin, allowing for precise measurement of enzyme activity. Its methyl ester group makes it more soluble in organic solvents compared to other derivatives, which can be advantageous in certain experimental conditions.

生物活性

Benzoyl L-arginine methyl ester (BAME) is a compound that has garnered attention in biochemical and pharmaceutical research due to its biological activity, particularly as a substrate in enzyme assays and its role in various physiological processes. This article delves into its biological activity, applications, and relevant research findings.

- Chemical Formula : C₁₄H₁₈N₄O₃

- Molecular Weight : 286.32 g/mol

- Solubility : Soluble in water and organic solvents like methanol and ethanol.

BAME primarily functions as a substrate for various enzymes, particularly those involved in proteolysis. Its structure allows it to interact specifically with serine proteases, such as trypsin and papain, facilitating hydrolysis reactions.

Enzymatic Hydrolysis

Research indicates that BAME undergoes hydrolysis catalyzed by enzymes like trypsin and papain. The kinetics of these reactions demonstrate that BAME is a potent substrate, exhibiting significant sensitivity and specificity:

- Trypsin Hydrolysis : BAME has been shown to be an effective substrate for trypsin, allowing for the measurement of enzymatic activity in various biological samples .

- Papain-Catalyzed Hydrolysis : The kinetics of papain-catalyzed hydrolysis of BAME reveal detailed insights into the enzymatic mechanisms at play, highlighting its utility in biochemical assays .

Biological Applications

BAME has diverse applications across several fields:

-

Biochemical Research :

- Used as a substrate in enzyme assays to study proteolytic activity.

- Serves as a model compound for understanding enzyme kinetics and mechanisms.

- Drug Development :

-

Cell Culture Studies :

- Enhances nutrient media for cell culture, supporting the growth and differentiation of various cell types.

- Cosmetic Formulations :

1. Human Leukocyte Inhibitory Factor (LIF) Interaction

A study demonstrated that BAME derivatives can inhibit the activity of human leukocyte inhibitory factor (LIF), suggesting potential therapeutic applications in immune modulation . The hydrolysis of benzoyl-L-phenylalanyl-L-valyl-L-arginine methyl ester was utilized to measure LIF activity, showcasing the compound's specificity and sensitivity in biochemical assays.

2. Kinetics of Hydrolysis

The kinetics of BAME hydrolysis have been extensively studied, revealing that the reaction rates are influenced by factors such as pH, temperature, and substrate concentration. For instance, the hydrolysis rate increases significantly under optimal conditions for trypsin activity .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

methyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOMIKSYDXLMCD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242397 | |

| Record name | Benzoyl L-arginine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

967-88-4 | |

| Record name | Benzoyl L-arginine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000967884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl L-arginine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。